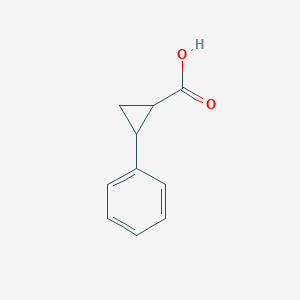

2-Phenylcyclopropanecarboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901142 | |

| Record name | NoName_213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-38-1, 939-89-9 | |

| Record name | 2-Phenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5685-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Cyclopropane Motif in Contemporary Organic Chemistry

The cyclopropane (B1198618) ring, a fundamental motif in organic chemistry, is a three-membered cyclic alkane with the chemical formula C3H6. fiveable.me Its significance in contemporary organic chemistry stems from its unique structural and electronic properties. The C-C-C bond angles of approximately 60 degrees are a significant deviation from the ideal tetrahedral angle of 109.5 degrees, resulting in substantial ring strain. fiveable.me This high ring strain makes cyclopropane a relatively reactive compound compared to other cycloalkanes, as the strained bonds are more easily broken. fiveable.me

The bonding in cyclopropane is often described using the bent bond model, where the carbon-carbon bonds are bent outwards. This unusual bonding arrangement gives the cyclopropane ring some characteristics of a double bond. youtube.com For instance, it can undergo reactions with bromine and hydrogen bromide, and it can be catalytically hydrogenated to propane. youtube.com This "double bond character" makes cyclopropane a functional carbon group, allowing for its introduction into various molecules to explore unique reactivity. fiveable.meyoutube.com

The cyclopropane motif is present in numerous useful compounds, such as pyrethroid insecticides and several quinolone antibiotics like ciprofloxacin (B1669076) and sparfloxacin. wikipedia.org The process of forming cyclopropane rings, known as cyclopropanation, is a crucial tool in modern chemistry for synthesizing these and other important molecules. wikipedia.orgfiveable.me

Role of 2 Phenylcyclopropanecarboxylic Acid As a Versatile Synthetic Intermediate

2-Phenylcyclopropanecarboxylic acid serves as a versatile synthetic intermediate, primarily due to the combination of the reactive cyclopropane (B1198618) ring, the aromatic phenyl group, and the functional carboxylic acid handle. This arrangement allows for a wide range of chemical transformations, making it a valuable starting material for more complex molecules.

An important application of this compound is as a key intermediate in the synthesis of other compounds. For example, optically pure 2-arylcyclopropane-1-carboxylic acids are important precursors for the synthesis of 2-arylcyclopropan-1-amines. researchgate.net These amines are, in turn, key building blocks for various pharmaceutical drugs. researchgate.net An efficient synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid can be achieved starting from trans-cinnamic acid. researchgate.net

The compound and its derivatives can be synthesized through various methods, including the reaction of diazoacetic esters with alkenes. acs.org The presence of the carboxylic acid group allows for further functionalization, such as conversion to esters, amides, or acid chlorides, which can then undergo a variety of subsequent reactions.

Scope and Research Trajectories of 2 Phenylcyclopropanecarboxylic Acid Derivatives

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of this compound is paramount for its application in pharmaceuticals. The main strategies involve either the separation of stereoisomers from a racemic mixture or the direct asymmetric synthesis of the desired isomer.

Chiral Resolution Techniques for Racemic Mixtures

Resolution techniques are employed to separate enantiomers from a racemic mixture. This is often achieved by converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated.

A classic and industrially viable method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using an enantiomerically pure chiral amine. libretexts.orglibretexts.org The process involves reacting racemic this compound with a single enantiomer of a chiral base. This reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). libretexts.org

These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once a diastereomeric salt is isolated in pure form, the chiral amine can be removed by treatment with a strong acid, regenerating the enantiomerically pure this compound. libretexts.org The choice of the chiral resolving agent is critical for achieving efficient separation. nih.gov Commonly used chiral amines for this purpose include naturally occurring alkaloids and synthetic amines. libretexts.org

Table 1: Common Chiral Amines for Resolution of Carboxylic Acids

| Chiral Amine | Type |

|---|---|

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

| 1-Phenylethanamine | Synthetic |

| 2-Amino-1-butanol | Synthetic |

| Amphetamine | Synthetic |

This table lists examples of chiral bases frequently used for the resolution of racemic acids via diastereomeric salt formation. libretexts.org

Enzymatic methods, particularly those using lipases, offer a highly selective and environmentally benign approach to kinetic resolution. nih.govnih.gov Kinetic resolution involves the differential reaction rate of enantiomers with a chiral catalyst or reagent. In this context, lipases can selectively catalyze the hydrolysis of an ester of racemic this compound or the esterification of the racemic acid itself. nih.govnih.gov

For instance, in the hydrolysis of a racemic methyl or ethyl ester of this compound, a lipase (B570770) can selectively act on one enantiomer (e.g., the R-ester) to produce the corresponding carboxylic acid ((R)-acid), leaving the other enantiomer ((S)-ester) unreacted. nih.gov These two products, an acid and an ester, can then be easily separated. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and Pseudomonas cepacia lipase are known for their high enantioselectivity in such resolutions. nih.govnih.gov The efficiency and selectivity of the resolution can be influenced by factors like the choice of lipase, solvent, and acyl group. nih.gov A similar strategy has been effectively used for the resolution of related compounds like trans-2-(3,4-difluorophenyl)cyclopropyl azolides, key intermediates for the synthesis of the drug Ticagrelor. researchgate.net

Asymmetric Catalytic Cyclopropanation Strategies

Asymmetric catalysis provides a more direct and atom-economical route to enantiomerically enriched cyclopropanes. These methods involve the reaction of an alkene with a carbene or carbenoid species in the presence of a chiral catalyst.

The reaction of styrene (B11656) with a diazoacetate, such as ethyl diazoacetate (EDA), catalyzed by a transition metal complex is a powerful method for synthesizing the ethyl ester of this compound. acs.orgrochester.edu The use of chiral ligands on the metal center can induce high stereoselectivity. rochester.edu A variety of transition metals, including copper (Cu), rhodium (Rh), and ruthenium (Ru), have been successfully employed. acs.orgrochester.edu

For example, copper chromite spinel nanoparticles have been used to catalyze the synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid. researchgate.net Chiral copper(I) complexes with oxazoline (B21484) ligands have been shown to catalyze the enantioselective cyclopropanation of styrene by ethyl diazoacetate, yielding enantioselectivities up to 60% for the trans-isomer and 52% for the cis-isomer. researchgate.net Chiral cobalt and ruthenium complexes have also demonstrated efficacy, with a bis[(+)-camphorquinonedioximato]cobalt(II) catalyst achieving an enantiomeric excess of 70%. acs.orgrsc.org The diastereoselectivity (trans/cis ratio) and enantioselectivity are highly dependent on the catalyst structure, solvent, and reaction conditions.

Table 2: Examples of Transition Metal Catalysts in Styrene Cyclopropanation with EDA

| Catalyst System | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| RuCl₂(PPh₃){2,6-py[N(CHMeNaph)₂]} | High | Good | acs.org |

| Copper(I)-Oxazoline Complexes | Varies | up to 60% (trans), 52% (cis) | researchgate.net |

| Bis[(+)-camphorquinonedioximato]cobalt(II) | Not specified | 70% | rsc.org |

This table summarizes the performance of selected chiral transition metal catalysts in the asymmetric cyclopropanation of styrene. acs.orgresearchgate.netrsc.org

Biocatalysis using engineered enzymes has emerged as a state-of-the-art method for highly stereoselective synthesis. nih.gov Hemoproteins, such as myoglobin (B1173299) (Mb) and cytochrome P450, have been repurposed through protein engineering to catalyze abiological carbene transfer reactions with remarkable efficiency and selectivity. rochester.edunih.govacs.org

By introducing mutations into the active site of sperm whale myoglobin, researchers have created biocatalysts that can mediate the cyclopropanation of styrene with ethyl diazoacetate (EDA) to produce ethyl 2-phenylcyclopropanecarboxylate with exceptional diastereo- and enantioselectivity (up to >99% de and >99% ee). rochester.eduresearchgate.net The reaction proceeds via a heme-bound carbene intermediate. researchgate.net The selectivity and activity of these myoglobin-based catalysts can be fine-tuned by rational design and directed evolution. rochester.eduosaka-u.ac.jp For example, the Mb(H64V, V68A) variant is a highly efficient catalyst for this transformation. rochester.edu This chemoenzymatic strategy provides a scalable and sustainable route to optically active cyclopropane (B1198618) scaffolds valuable in drug discovery. rochester.edunih.gov

Table 3: Performance of Engineered Myoglobin in Styrene Cyclopropanation with EDA

| Myoglobin Variant | Substrate | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Turnovers | Reference |

|---|---|---|---|---|---|

| Wild-type Mb | Styrene | 86% | Not specified | ~180 | rochester.edu |

| Engineered Mb | Styrene | 98% - >99% | 98% - >99.9% | up to 46,800 | researchgate.net |

| Mb(H64V,V68A) | Styrene | 99% | 98% (1S,2S) | Not specified | rochester.edu |

| Mb(H64V,V68A) | p-Methoxystyrene | >99% | 98% | Not specified | rochester.edu |

This table highlights the high stereoselectivity and efficiency of engineered myoglobin variants as catalysts for cyclopropanation. rochester.eduresearchgate.net

Stereodivergent Synthesis of cis- and trans-2-Phenylcyclopropanecarboxylic Acid

The ability to selectively synthesize either the cis or trans isomer of this compound is crucial for accessing specific biologically active molecules. Stereodivergent synthesis allows for the selective formation of either diastereomer from a common starting material by judiciously choosing reaction conditions. nih.gov

One approach to separating cis and trans isomers involves fractional crystallization of the acids or careful distillation of their lower alkyl esters. However, these methods can be inefficient and lead to significant product loss. google.com A more refined chemical technique involves the selective lactonization of the cis acid or its derivatives. google.com

A notable process for separating cis and trans isomers of cyclopropane carboxylic acids involves treating an aqueous solution of a soluble salt of the isomer mixture with a controlled amount of a weak acid, such as acetic acid or carbonic acid. This causes the preferential precipitation of one isomeric form, while the other remains in solution as a soluble salt. google.com For instance, a mixture containing 40% of the cis-isomer can be treated to precipitate a mixture enriched to 80% cis-isomer. This enriched mixture can then be subjected to the same process again to yield substantially pure (greater than 95%) cis-isomer. google.com

Novel Reaction Pathways for the Construction of the 2-Phenylcyclopropane Scaffold

Recent advancements in synthetic chemistry have led to the development of several innovative methods for constructing the 2-phenylcyclopropane core. These methods offer improved efficiency, milder reaction conditions, and broader substrate scope compared to traditional approaches.

Cyclopropanation via Diazo Compounds and Olefins

The transition-metal-catalyzed reaction of olefins with diazo compounds is a cornerstone for synthesizing cyclopropane derivatives. nih.gov This method has seen significant progress, with catalysts based on rhodium, ruthenium, copper, and cobalt being developed for stereocontrolled synthesis. nih.gov While many of these strategies are effective for electron-rich olefins like styrene, the development of catalysts for a wider range of olefinic substrates remains an active area of research. nih.gov

Ruthenium(II)-Pheox complexes have emerged as powerful catalysts for the asymmetric cyclopropanation of various olefins, including those that have been historically challenging. nih.gov These catalysts can effectively promote the reaction to produce the desired cyclopropane products in high yields and with excellent stereocontrol. nih.gov Continuous flow conditions using unstabilized diazo compounds have also been devised for the cyclopropanation of electron-poor olefins at room temperature, providing access to functionalized cyclopropanes. nih.gov

| Catalyst System | Olefin Type | Key Features |

| Rhodium, Ruthenium, Copper, Cobalt-based | Electron-rich (e.g., styrene) | Well-established, good stereocontrol |

| Ru(II)-Pheox complexes | Wide variety, including challenging olefins | High yields, excellent stereoselectivity |

| Flow-generated diazo compounds | Electron-poor | Room temperature, continuous process |

Electrochemical Ring-Opening Dicarboxylation of Strained Rings

A novel electrochemical approach offers a new route to diacids through the ring-opening dicarboxylation of strained carbon-carbon single bonds in cyclopropanes and cyclobutanes using carbon dioxide (CO2). acs.orgresearchgate.net This electroreductive method allows for the synthesis of structurally diverse glutaric acid and adipic acid derivatives in moderate to high yields. acs.orgresearchgate.net The reaction proceeds under mild conditions (1 atm CO2, room temperature) and exhibits high step and atom economy, good chemoselectivity, and functional group tolerance. acs.org Experimental evidence suggests that the reaction proceeds through radical anion and carbanion intermediates. acs.orgresearchgate.net This method represents the first example of an electroreductive ring-opening reaction of strained rings. acs.orgresearchgate.net

Alkylation and Cyclopropanation of Phenyl Acetonitrile (B52724) Derivatives

The alkylation and subsequent cyclopropanation of phenyl acetonitrile derivatives provide a versatile route to this compound. A classic synthesis involves the reaction of the nitrile with a concentrated solution of sodium hydroxide (B78521) at high temperatures. youtube.com This leads to the formation of the corresponding carboxylic acid.

A more modern approach utilizes a malonic ester synthesis pathway. youtube.com Diethyl or dimethyl malonate can be deprotonated with a mild base due to the acidity of the protons between the two carbonyl groups. youtube.com The resulting enolate can then undergo a reaction to form the cyclopropane ring. Subsequent hydrolysis and decarboxylation yield the desired cyclopropanecarboxylic acid. youtube.com

Functionalization and Derivatization of this compound

The this compound scaffold can be further modified to create a diverse range of derivatives. The carboxylic acid group itself can undergo various transformations. Additionally, the phenyl ring can be functionalized. For example, remote meta-C-H bond functionalization of 3-phenylpropanoic acid derivatives has been achieved using a weakly coordinating nitrile as a directing group. nih.gov

Ring-opening reactions of donor-acceptor cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating group (like a phenyl group) and an electron-accepting group (like a carboxylic acid), provide another avenue for derivatization. These reactions can transform the cyclopropane into a functionalized aliphatic chain. nih.gov For instance, donor-acceptor cyclopropanes with two geminal carboxylic esters can react with chalcogenyl chlorides and bromides to yield ring-opened products. nih.gov

Furthermore, the development of catalytic enantioselective ring-opening reactions of cyclopropanes has become a significant area of research, offering access to a wide array of enantioenriched building blocks for complex molecule synthesis. acs.org

Synthesis of Halogenated this compound Derivatives (e.g., Dihalo, Difluoro)

The introduction of halogen atoms, particularly fluorine, into the this compound scaffold can significantly influence the compound's physicochemical and biological properties.

One common approach for synthesizing difluorinated derivatives involves the use of difluorocarbene (:CF2). beilstein-journals.org This reactive intermediate can be generated from various precursors, such as halodifluoromethanes under basic conditions or the thermal decomposition of reagents like sodium bromodifluoroacetate. beilstein-journals.orggoogle.com For instance, the reaction of an alkene with a difluorocarbene source leads to the formation of a 1,1-difluorocyclopropane ring. beilstein-journals.org A specific example is the synthesis of 2,2-difluoro-1-phenyl-cyclopropanecarboxylic acid. sigmaaldrich.com

A patented method for producing difluorocyclopropane compounds involves reacting a compound with a chain or cyclic ethylene (B1197577) skeleton with bromodifluoroacetate as the difluorocyclopropanation agent. google.com This reaction is typically carried out at elevated temperatures, for example, between 100 to 200°C. google.com

Another synthetic route to a difluorinated analogue, 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, starts from 1,2-difluorobenzene. This is reacted with 3-chloropropionyl chloride to form 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. Subsequent steps involve the introduction of a nitro group followed by a stereoselective reduction of the keto group and cyclization to yield the desired product. google.com

Preparation of Amino-Substituted Cyclopropanecarboxylic Acids

Amino-substituted cyclopropanecarboxylic acids are of particular interest due to their structural resemblance to proteinogenic amino acids, making them valuable in peptide and medicinal chemistry. rsc.orgcyberleninka.ru

A general strategy for preparing 1-aminocyclopropane-1-carboxylic acid derivatives involves the cyclization of acyclic precursors. One patented process describes the reaction of a 2-cycloamino-4-methylthio-butanoic acid ester with dimethyl sulphate and an alkali metal alcoholate. google.com The resulting product can be saponified and then treated with acid to form the hydrochloride salt, which is subsequently converted to the free amino acid. google.com

Asymmetric synthesis is crucial for accessing specific stereoisomers. The diketopiperazine methodology has been employed for the asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids. rsc.org This method utilizes a chiral template to control the stereochemistry of the cyclopropanation reaction, achieving high diastereomeric excess. rsc.org

Another approach involves the Hofmann rearrangement of a precursor to form a bicyclic carbamate, which can then be opened to provide access to the desired cyclopropane amino acid. nih.gov This method avoids the use of hazardous reagents and allows for the synthesis of enantioenriched and diastereopure products. nih.gov

Synthesis of Hydrazide and Ester Derivatives (e.g., Ethyl 2-Phenylcyclopropanecarboxylate, Hydrazide)

Ester and hydrazide derivatives of this compound are important intermediates for further functionalization, such as in the synthesis of amides and other biologically active molecules. semanticscholar.org

Ester Derivatives:

Ethyl 2-phenylcyclopropanecarboxylate is a common ester derivative. It can be synthesized via the cyclopropanation of styrene with ethyl diazoacetate. prepchem.comprepchem.com This reaction is often catalyzed by transition metal complexes, such as those containing rhodium or copper, to control the stereoselectivity of the product. prepchem.comprepchem.com For example, using a specific rhodium catalyst, the (1R,2R)-enantiomer of the trans-isomer can be obtained with a notable enantiomeric excess. prepchem.com Another method involves the reaction of a cinnamic acid ester with trimethylsulfoxonium (B8643921) iodide in the presence of a base like potassium tert-butoxide. googleapis.com

Hydrazide Derivatives:

The synthesis of this compound hydrazide typically involves the reaction of the corresponding ester, such as ethyl 2-phenylcyclopropanecarboxylate, with hydrazine (B178648) hydrate (B1144303). osti.govprepchem.com This reaction is generally carried out in an alcohol solvent and can be performed under reflux conditions. prepchem.com A continuous flow process has also been developed for the synthesis of acid hydrazides from carboxylic acids, which involves an initial esterification step followed by reaction with hydrazine hydrate at elevated temperatures. osti.gov

Introduction of Variously Substituted Phenyl Moieties and Heteroaryl Linkers

Modifying the phenyl ring of this compound or replacing it with a heteroaryl group allows for the exploration of a wider chemical space and the fine-tuning of the molecule's properties.

Substituted Phenyl Moieties:

The synthesis of derivatives with substituted phenyl rings often starts from a correspondingly substituted styrene or cinnamic acid. For example, the synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid begins with 1,2-difluorobenzene. google.com Similarly, the reaction of substituted styrene oxides with phosphonoacetates can be used to stereoselectively synthesize trans-aryl-cyclopropanecarboxylate esters with various substituents on the phenyl ring. semanticscholar.org

Heteroaryl Linkers:

The incorporation of heteroaryl groups can be achieved through various synthetic strategies. One approach involves the synthesis of a heteroaryl-substituted starting material, such as a heteroaryl aldehyde, which can then be converted to the corresponding cyclopropane derivative. Click chemistry provides a versatile method for linking a cyclopropane moiety to a heteroaryl group. For instance, a 2-aroylbenzo[b]thiophen-3-ol can be functionalized with an alkyne and then reacted with an azide-containing heteroaryl compound via a click reaction to form a triazole-linked hybrid. nih.govrsc.org Gold-catalyzed intermolecular [3+2]-cycloaddition reactions have also been utilized for the regioselective synthesis of oxazoles with (hetero)aryl substituents. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) is instrumental in defining the stereochemistry of this compound. For the trans-isomer, the protons on the cyclopropane ring exhibit distinct chemical shifts and coupling constants that confirm their relative positions. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The carboxylic acid proton is also observable, although its chemical shift can vary depending on the solvent and concentration.

A representative ¹H NMR data for trans-2-phenylcyclopropanecarboxylic acid is summarized below:

| Proton | Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.20-7.35 | m |

| Cyclopropyl-H (CH-Ph) | 2.52-2.70 | m |

| Cyclopropyl-H (CH-COOH) | 1.96 | dd |

| Cyclopropyl-H₂ | 1.30-1.60 | m |

| Carboxyl-OH | 8.55 | s |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

¹³C NMR Spectroscopy:

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the cyclopropane ring are particularly diagnostic, appearing at relatively upfield positions due to the ring strain. The carbonyl carbon of the carboxylic acid group and the carbons of the phenyl group are also readily identified. semanticscholar.org

A summary of the ¹³C NMR data for a derivative of this compound is as follows:

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | 173.8 |

| Phenyl (C-ipso) | 137.7 |

| Phenyl (C-ortho, C-meta, C-para) | 129.8, 129.6, 128.7, 128.4, 127.2, 127.1, 125.8, 125.2 |

| Cyclopropyl (C-Ph) | 34.5 |

| Cyclopropyl (C-COOH) | 31.3 |

| Cyclopropyl (CH₂) | 18.8 |

Note: Data corresponds to a derivative and may differ slightly for the parent acid. semanticscholar.org

The combination of ¹H and ¹³C NMR spectroscopy, along with techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity and stereochemistry of this compound. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the precise molecular formula. For a derivative of this compound, an exact mass was experimentally determined, confirming its elemental composition. semanticscholar.org

Fragmentation Analysis:

Electron impact (EI) mass spectrometry of trans-2-phenylcyclopropane derivatives reveals characteristic fragmentation pathways. nih.gov The molecular ion peak is typically observed, although its intensity can vary. nih.gov Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45). libretexts.org In the case of this compound, fragmentation can also involve the phenyl group and the cyclopropane ring, leading to a series of diagnostic ions that are valuable for its identification. nih.gov The nature of the substituent on the cyclopropane ring influences the relative abundances of the fragment ions. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Key FTIR absorption bands for this compound include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad stretch |

| C-H (Aromatic) | ~3030 | Stretch |

| C-H (Cyclopropyl) | ~3000 | Stretch |

| C=O (Carboxylic Acid) | 1760-1690 | Strong stretch |

| C=C (Aromatic) | ~1600, ~1450 | Stretch |

| C-O (Carboxylic Acid) | 1320-1210 | Stretch |

| O-H (Carboxylic Acid) | 1440-1395, 950-910 | Bend |

The broad O-H stretching band is a hallmark of the hydrogen-bonded dimer form of the carboxylic acid. orgchemboulder.com The strong carbonyl (C=O) absorption is also a prominent feature. orgchemboulder.comnih.gov The presence of bands corresponding to the phenyl group and the cyclopropane ring further confirms the structure of the molecule.

X-ray Diffraction (XRD) Analysis for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction (XRD) analysis of single crystals provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on (+)-trans-(1S,2S)-2-phenylcyclopropanecarboxylic acid have revealed detailed crystallographic data. The analysis shows that in the crystalline state, the molecules often form dimers through hydrogen bonding between the carboxylic acid groups. researchgate.netnih.gov This intermolecular interaction is a key feature of the solid-state packing. The crystal structure also confirms the trans configuration of the phenyl and carboxyl substituents on the cyclopropane ring.

The crystallographic data for (+)-trans-2-phenylcyclopropanecarboxylic acid is as follows:

| Crystal System | Space Group | Unit Cell Dimensions |

| Monoclinic | P 1 2₁ 1 | a = 12.038 Å, b = 5.5060 Å, c = 13.0870 Å, β = 94.576° |

Data obtained at 208 K. nih.gov

This detailed structural information from XRD is invaluable for understanding the molecule's conformation and how it interacts with its neighbors in a crystalline environment.

Computational Chemistry and Theoretical Investigations of 2 Phenylcyclopropanecarboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations serve as a powerful lens through which the intrinsic electronic nature of 2-phenylcyclopropanecarboxylic acid can be examined. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of the molecule's electron distribution, orbital energies, and other fundamental properties that govern its reactivity.

Detailed quantum chemical studies, often employing Density Functional Theory (DFT), provide a quantitative picture of the electronic landscape of this compound. These calculations can reveal the locations of highest and lowest electron density, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the carboxyl group, with its electron-withdrawing nature, significantly influences the electronic character of the cyclopropane (B1198618) ring and the phenyl substituent.

Furthermore, these computational approaches are instrumental in predicting the molecule's reactivity. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity, researchers can gain a deeper understanding of how this compound will behave in various chemical environments. This predictive power is essential for designing synthetic routes and for understanding its potential metabolic fate.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The therapeutic potential of this compound and its derivatives has been significantly illuminated through the use of molecular docking and dynamics simulations. These computational techniques are pivotal in understanding how these molecules interact with biological targets at an atomic level.

Molecular docking studies have been instrumental in identifying and optimizing this compound-based inhibitors for various enzymes. A notable example is their application in the development of inhibitors for O-acetylserine sulfhydrylase, a key enzyme in the cysteine biosynthesis pathway of bacteria. nih.gov In these studies, the this compound scaffold is computationally placed into the active site of the target protein to predict the most favorable binding orientation and affinity.

Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex. These simulations, which model the movement of atoms and molecules over time, offer insights into the stability of the binding pose and the key interactions that anchor the ligand in the active site. By analyzing the trajectory of the MD simulation, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity. This detailed understanding of the ligand-target interactions is critical for the rational design of more potent and selective inhibitors.

Structure-Based and Ligand-Based Drug Design Approaches

The development of novel therapeutic agents based on the this compound framework has been greatly accelerated by the application of both structure-based and ligand-based drug design strategies. nih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme. In the context of this compound, if the structure of its target is known, SBDD can be employed to design derivatives that fit optimally into the active site. This approach allows for the rational modification of the lead compound to enhance its binding affinity and selectivity. For instance, by observing how this compound binds to its target, medicinal chemists can introduce or modify functional groups to exploit specific interactions with the protein's amino acid residues.

Ligand-based drug design (LBDD) , on the other hand, is utilized when the three-dimensional structure of the target is unknown. This approach leverages the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For this compound and its analogues, LBDD can be used to identify the key chemical moieties responsible for their therapeutic effects, guiding the synthesis of new compounds with improved pharmacological profiles.

A medicinal chemistry campaign aimed at developing inhibitors for enzymes in the reductive sulphur assimilation pathway, which is absent in mammals, has utilized these design principles. nih.gov This effort sought to enhance the antibacterial activity of lead compounds.

Prediction of Conformational Preferences and Stereoisomer Stability

The three-dimensional arrangement of atoms in this compound, particularly the relative orientation of the phenyl and carboxyl groups on the cyclopropane ring, gives rise to different stereoisomers. Computational methods are essential for predicting the conformational preferences and relative stabilities of these isomers.

The cyclopropane ring is a rigid structure, leading to the existence of cis and trans diastereomers of this compound. In the cis isomer, the phenyl and carboxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can also exist as a pair of enantiomers.

Quantum chemical calculations can be employed to determine the relative energies of these different stereoisomers. By calculating the optimized geometries and corresponding electronic energies, researchers can predict which isomer is the most stable. These calculations often reveal that the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric hindrance between the bulky phenyl and carboxyl groups.

Applications in Advanced Organic Synthesis and Drug Discovery

Role as Key Building Blocks for Complex Pharmaceuticals

2-Phenylcyclopropanecarboxylic acid and its derivatives are crucial intermediates in the synthesis of several complex pharmaceutical agents. researchgate.net The strained cyclopropane (B1198618) ring offers a unique conformational rigidity that is attractive for designing molecules that fit precisely into the binding sites of biological targets. Optically pure 2-arylcyclopropane-1-carboxylic acids, in particular, are important precursors for synthesizing 2-arylcyclopropan-1-amines, which are key components of various drugs on the market or in clinical trials. researchgate.net

A primary application of this compound is in the synthesis of Tranylcypromine, a monoamine oxidase inhibitor used in the treatment of major depressive disorder. researchgate.netnih.gov The synthesis typically involves the conversion of trans-2-phenylcyclopropanecarboxylic acid into its corresponding amine, trans-2-phenylcyclopropylamine, which is the active pharmaceutical ingredient, Tranylcypromine. google.com

One common synthetic route involves reacting styrene (B11656) with ethyldiazoacetate to produce ethyl 2-phenylcyclopropanecarboxylate. google.comchemspider.com This ester is then hydrolyzed to the carboxylic acid. The trans isomer, which is the required precursor for Tranylcypromine, is separated and can be converted to the final amine via a Curtius or Hofmann rearrangement. researchgate.netgoogle.com For instance, the carboxylic acid can be converted to an amide, which then undergoes rearrangement to yield the amine. google.com

The utility of the 2-arylcyclopropane scaffold extends beyond Tranylcypromine. Analogues of this compound are key precursors for other significant bioactive molecules. For example, a derivative, (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, is a critical intermediate in the synthesis of Ticagrelor. researchgate.netnih.gov

Ticagrelor is a platelet aggregation inhibitor used to prevent thromboembolic events. nih.gov Its synthesis relies on the optically pure difluorinated cyclopropane building block. The carboxylic acid is converted to the corresponding amine, (1R,2S)-2-(3,4-diflurophenyl)cyclopropan-1-amine, through a rearrangement reaction like the Curtius or Hofmann rearrangement. researchgate.net This amine is then further elaborated to produce the final drug molecule. The stereochemistry of the cyclopropane ring is crucial for the biological activity of Ticagrelor.

Table 1: 2-Arylcyclopropanecarboxylic Acids as Pharmaceutical Precursors

| Precursor Compound | Target Pharmaceutical | Therapeutic Class |

| trans-2-Phenylcyclopropanecarboxylic acid | Tranylcypromine researchgate.netgoogle.com | Monoamine Oxidase Inhibitor nih.gov |

| (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | Ticagrelor researchgate.net | Platelet Aggregation Inhibitor nih.gov |

Development of Novel Chemical Entities (NCEs) with Cyclopropane Scaffolds

The unique structural and conformational properties of the 2-phenylcyclopropane motif have made it an attractive scaffold for the development of Novel Chemical Entities (NCEs). Medicinal chemists utilize this framework to design new molecules with improved potency, selectivity, and pharmacokinetic properties. The rigid cyclopropane ring helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target protein and often leading to higher affinity.

An example of this application is in the development of novel inhibitors for O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis in bacteria. nih.gov Researchers have conducted medicinal chemistry campaigns to rationally modify the structure of 2-phenylcyclopropane carboxylic acid-based inhibitors. By making targeted chemical changes to the core scaffold, they aimed to enhance properties like cell membrane permeability while maintaining high binding affinity to the enzyme, in an effort to create new antibacterial agents. nih.gov

Integration into Fragment-Based Drug Discovery and Lead Optimization Programs

The 2-phenylcyclopropane moiety is also a valuable component in modern drug discovery strategies such as Fragment-Based Drug Discovery (FBDD) and lead optimization. oncodesign-services.comspirochem.com FBDD involves screening small, low-complexity molecules (fragments) that can bind to a biological target. youtube.com Fragments that bind can then be grown or linked together to create a more potent lead compound. youtube.comnih.gov

The 2-phenylcyclopropane scaffold can serve as a rigid, three-dimensional fragment that presents the phenyl group in a well-defined orientation. This can be advantageous for exploring specific pockets within a protein's binding site.

Emerging Research Avenues and Future Perspectives

Exploration of New Catalytic Systems for Efficient and Sustainable Synthesis

The creation of chiral cyclopropanes, a critical structural element in many biologically active compounds, is a major focus of synthetic chemistry. nih.gov Historically, the synthesis of these structures often relied on stoichiometric amounts of chiral reagents, a process that generates considerable waste. nih.gov The current paradigm shift is towards catalytic asymmetric cyclopropanation, which presents a more sustainable and efficient alternative.

A significant trend is the move away from precious metal catalysts like rhodium and palladium towards more earth-abundant and less toxic alternatives such as iron and cobalt. For instance, novel iron(II) complexes, when combined with specifically designed chiral ligands, have demonstrated considerable success in catalyzing the cyclopropanation of styrenes with high levels of both diastereoselectivity and enantioselectivity. researchgate.net This transition not only offers a cost advantage but also aligns with the principles of green chemistry.

Another promising frontier is the application of biocatalysis, which utilizes enzymes to drive the cyclopropanation reaction. Through techniques like directed evolution, scientists can engineer enzymes to exhibit enhanced catalytic activity and a broader substrate scope, enabling the synthesis of 2-phenylcyclopropanecarboxylic acid and its analogs with exceptional selectivity under mild reaction conditions.

| Catalyst Type | Metal/Enzyme | Advantages | Research Focus |

|---|---|---|---|

| Metal Catalysis | Iron, Cobalt | Earth-abundant, low toxicity, cost-effective | Development of new chiral ligands |

| Biocatalysis | Engineered Enzymes | High selectivity, mild conditions, sustainable | Directed evolution for improved activity |

Identification of Additional Biological Targets and Pathways

While derivatives of this compound are recognized for their inhibitory action on enzymes such as LSD1, a key area of ongoing research is the identification of novel biological targets and pathways. This exploration holds the potential to unveil new therapeutic uses for this class of compounds.

One avenue of investigation centers on the interaction of these molecules with other enzymes involved in histone modification. The cyclopropylamine (B47189) motif is a key pharmacophore that can be recognized by various amine-processing enzymes. By making subtle structural modifications to this compound, it may be possible to modulate its selectivity towards other related enzymes, thereby expanding its therapeutic potential to a broader spectrum of diseases.

To achieve this, researchers are employing advanced techniques like chemoproteomics and activity-based protein profiling. nih.gov These unbiased methods allow for the identification of novel protein binding partners for these compounds within a cellular context. This can lead to the discovery of unexpected biological functions and a more thorough understanding of their mechanisms of action, including potential off-target effects. nih.gov For example, studies on other carboxylic acid-containing compounds have successfully identified a wide range of cellular protein targets, providing a useful framework for similar investigations into this compound derivatives. nih.gov

Application of Artificial Intelligence and Machine Learning in Design and Synthesis Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and development. youtube.com These sophisticated computational tools are being increasingly applied to the design and synthesis of derivatives of this compound to expedite the identification of new drug candidates. youtube.comsigmaaldrich.com

AI algorithms can sift through extensive datasets of chemical structures and their associated biological activities to pinpoint novel molecules with enhanced potency and selectivity. youtube.com Furthermore, machine learning models can predict the pharmacokinetic and toxicological profiles of virtual compounds, enabling researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. sigmaaldrich.comnih.gov

| Application Area | AI/ML Tool | Function |

|---|---|---|

| Drug Design | Generative Models | Design of novel molecules with desired properties. youtube.com |

| Property Prediction | Predictive Algorithms | Estimation of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. sigmaaldrich.comnih.gov |

| Synthesis Optimization | Reaction Outcome Prediction Models | Optimization of reaction conditions for improved yield and sustainability. acs.org |

| Retrosynthesis | Retrosynthesis Software | Proposal of efficient synthetic routes. youtube.com |

Development of Multi-Targeting Agents and Combination Therapies

The multifaceted nature of complex diseases like cancer, which often involve the dysregulation of multiple signaling pathways, has fueled interest in the development of multi-targeting agents. The adaptable scaffold of this compound makes it a promising starting point for the design of such therapeutic agents.

By integrating additional pharmacophores into the molecular structure, researchers are creating dual-inhibitors capable of concurrently modulating multiple key proteins. For instance, a molecule could be engineered to inhibit both LSD1 and another oncogenic protein, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

In parallel with the development of multi-targeting agents, there is a strong focus on devising combination therapies. This approach involves the co-administration of a this compound-based drug with other therapeutic agents. Preclinical studies have shown, for example, that combining an LSD1 inhibitor with immunotherapy can enhance the anti-tumor immune response, suggesting a promising new avenue for cancer treatment.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-phenylcyclopropanecarboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A standard synthesis involves refluxing ethyl 2-phenylcyclopropanecarboxylate with sodium hydroxide in ethanol/water, followed by acidification with HCl to yield a mixture of cis and trans isomers (3:1 ratio). Optimization includes controlling reaction time (e.g., 9 hours for complete hydrolysis) and recrystallization from hot water to isolate the trans isomer . Adjusting solvent polarity and temperature during recrystallization can improve isomer purity.

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : The trans isomer exhibits greater structural rigidity and bioavailability compared to the cis isomer due to reduced steric hindrance. For example, trans-2-phenylcyclopropanecarboxylic acid derivatives have shown enhanced binding to enzymes like histone deacetylases (HDACs) in drug discovery studies . Stereochemical analysis via X-ray crystallography or chiral HPLC is critical for correlating structure-activity relationships .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm), with coupling constants (J) indicating cis/trans configurations.

- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and cyclopropane ring vibrations (~1000 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 162.19 (C10H10O2) and fragmentation patterns validate the structure .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for HDAC inhibitors and antiviral agents. For instance, its cyclopropane ring stabilizes transition states in enzyme-substrate interactions, enabling rational drug design. Derivatives like (Z)- and (E)-methylenecyclopropane nucleosides have demonstrated activity against herpesviruses .

Advanced Research Questions

Q. What methodologies are effective in separating cis and trans isomers of this compound?

- Methodological Answer :

- Recrystallization : Trans isomers preferentially crystallize from hot water due to higher lattice stability, while cis isomers remain in solution .

- Chiral Chromatography : Use of cellulose-based columns with hexane/isopropanol mobile phases achieves baseline separation.

- Derivatization : Esterification with chiral alcohols (e.g., menthol) followed by enzymatic resolution improves enantiomeric excess .

Q. How do cyclopropyl carbanions derived from this compound esters behave in nucleophilic reactions?

- Methodological Answer : The carbanions exhibit configurational stability under low temperatures (-78°C), enabling stereoselective alkylation. For example, reacting the ester with LDA (lithium diisopropylamide) generates a carbanion that retains stereochemistry when quenched with electrophiles like methyl iodide . Kinetic studies using <sup>13</sup>C NMR reveal inversion barriers >20 kcal/mol, favoring retention of configuration .

Q. What computational models predict the reactivity of this compound in cyclopropane ring-opening reactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models predict ring strain (~27 kcal/mol) and transition states for acid-catalyzed ring opening.

- Molecular Dynamics : Simulations of solvated systems show that polar solvents stabilize zwitterionic intermediates, accelerating ring cleavage .

Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?

- Methodological Answer : Key challenges include:

- Catalyst Design : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Noyori-type) are required for high enantioselectivity.

- Isomer Interconversion : Thermal or photochemical racemization necessitates low-temperature protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。